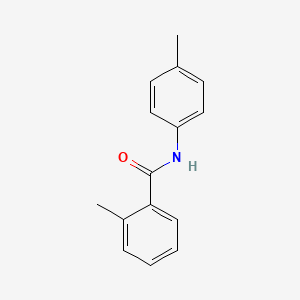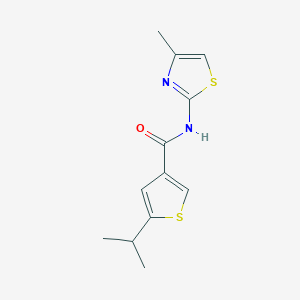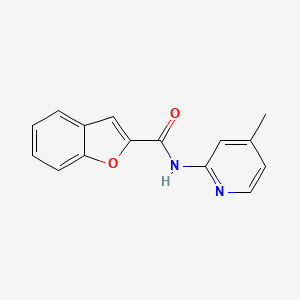![molecular formula C20H16BrClN2O2 B4887793 3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887793.png)
3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide
Descripción general
Descripción
3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide, also known as ACCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACCPB is a quaternary ammonium salt that is synthesized through a specific method, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide involves its ability to bind to proteins and modulate their activity. This compound has been shown to bind to the active site of enzymes and inhibit their activity. It has also been shown to bind to DNA and RNA and interfere with their function. The precise mechanism of action of this compound is still being studied, but it is believed to involve interactions with the electrostatic and hydrophobic regions of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide has several advantages for use in lab experiments. It is a highly specific probe that can be used to study protein-ligand interactions. It is also relatively easy to synthesize and purify, making it a cost-effective option for large-scale experiments. However, this compound has some limitations as well. It is highly toxic and must be handled with care. Additionally, its mechanism of action is still not fully understood, which can make interpretation of results challenging.
Direcciones Futuras
There are several future directions for research on 3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide. One direction is to further elucidate its mechanism of action, particularly with regards to its interactions with proteins. Another direction is to explore its potential applications in drug discovery, particularly as a potential anticancer agent. Additionally, this compound could be further studied for its potential use as a catalyst in organic synthesis. Finally, the development of new synthetic methods for this compound could lead to improved yields and purity, making it a more attractive option for large-scale production.
Aplicaciones Científicas De Investigación
3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide has been extensively studied for its potential applications in various fields. In the field of biology, this compound has been used as a fluorescent probe for detecting protein-ligand interactions. It has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In the field of materials science, this compound has been used as a precursor for the synthesis of functionalized nanoparticles. Additionally, this compound has been studied for its potential use as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2.BrH/c21-17-10-8-15(9-11-17)19(24)14-23-12-4-5-16(13-23)20(25)22-18-6-2-1-3-7-18;/h1-13H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGTVVLEXGPARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C[N+](=CC=C2)CC(=O)C3=CC=C(C=C3)Cl.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4887728.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B4887734.png)
![4-benzyl-8-tert-butyl-1-(ethylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4887739.png)

![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4887761.png)

![N-(4-ethoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4887771.png)

![N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide](/img/structure/B4887790.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887799.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide](/img/structure/B4887812.png)

